

Application Note: Quantification of Donasine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Donasine
Cat. No.: B12381542

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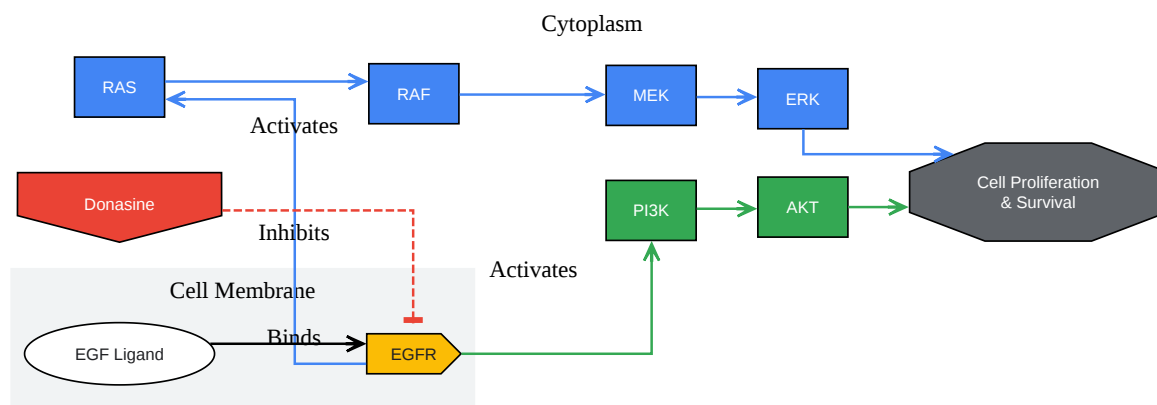
Introduction

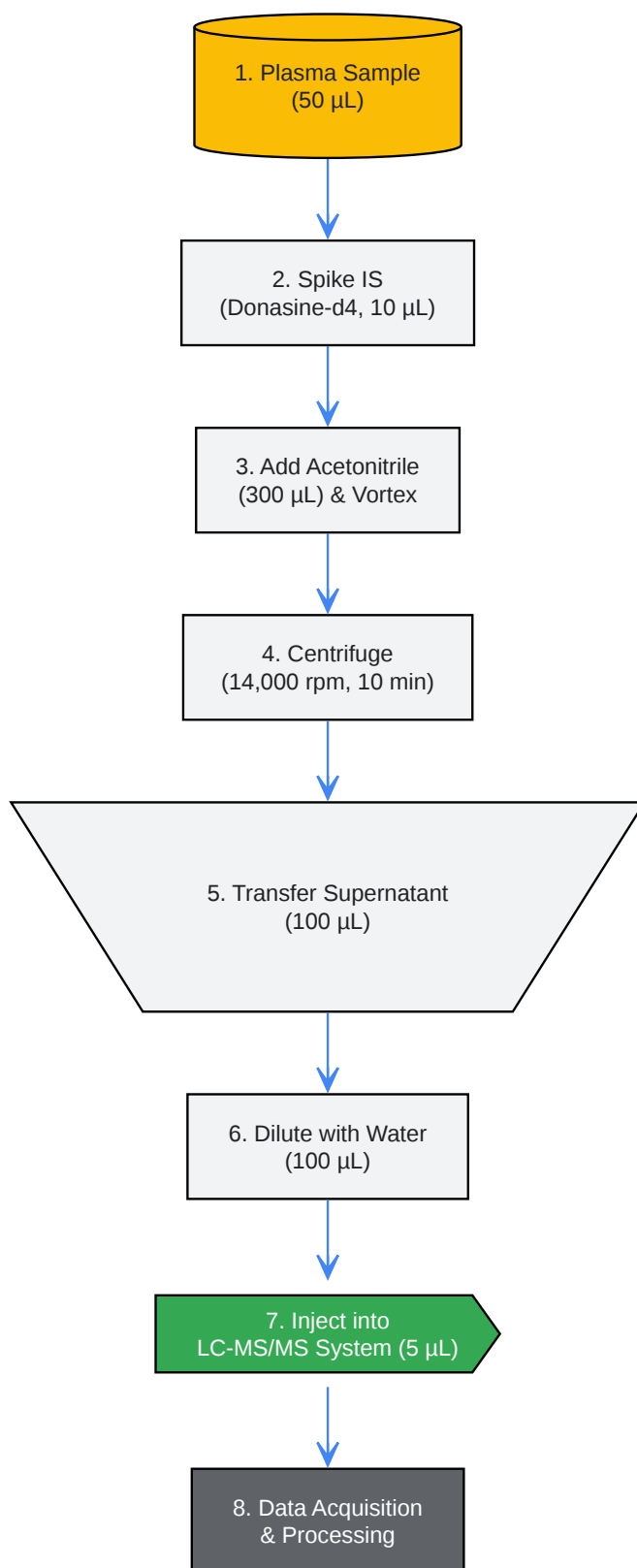
Donasine is a novel, potent, and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR).^[1] It is under development for the treatment of specific types of non-small cell lung cancer (NSCLC) that harbor activating EGFR mutations.^[2] The quantification of **Donasine** in biological matrices like human plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and therapeutic drug monitoring to ensure efficacy and safety.^{[3][4][5]}

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Donasine** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid turnaround times suitable for clinical studies.^{[6][7][8]}

Mechanism of Action: EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.^[1] This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.^{[9][10]} In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled tumor growth.^[11] **Donasine** acts by competitively binding to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and blocking downstream signaling.^[1]





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